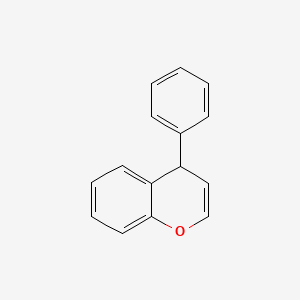

4-Phenyl-4H-1-benzopyran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92496-19-0 |

|---|---|

Molecular Formula |

C15H12O |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

4-phenyl-4H-chromene |

InChI |

InChI=1S/C15H12O/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-11,13H |

InChI Key |

OJYSQYZJDTWDFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C=COC3=CC=CC=C23 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity of 4h 1 Benzopyran Derivatives

Nucleophilic Addition Pathways (e.g., Hydroxide (B78521) Ion Addition)

The 4H-1-benzopyran system, particularly its oxidized form 4H-1-benzopyran-4-one (chromone), is susceptible to nucleophilic attack. The C2 position is a primary electrophilic site.

Detailed computational studies using ab initio and Density Functional Theory (DFT) methods have elucidated the mechanism of hydroxide ion addition to the 4H-1-benzopyran-4-one scaffold. researchgate.netrsc.org The reaction initiates with the nucleophilic attack of the hydroxide ion at the C2 carbon. rsc.orgsmolecule.com This leads to the formation of a tetrahedral intermediate. rsc.org Subsequent fission of the γ-pyrone ring can occur, which is often the rate-determining step in the gas phase. researchgate.netrsc.org However, in an aqueous solution, the initial addition of the hydroxide ion to the C2 carbon becomes the rate-determining step, a finding that aligns with experimental observations. researchgate.netrsc.org

The reactivity is not limited to simple ions. Active methylene (B1212753) compounds, such as malononitrile (B47326), can also act as nucleophiles. rasayanjournal.co.inasianpubs.org The reaction often proceeds via a Knoevenagel condensation followed by a Michael addition, which is a conjugate nucleophilic addition, to form more complex structures. rasayanjournal.co.inasianpubs.org For instance, a one-pot synthesis of 2-amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitrile involves the Michael addition of a resorcinol (B1680541) intermediate to a benzylidenepropanedinitrile species. asianpubs.org The general mechanism involves the attack of a nucleophile (an anion from the active methylene compound) on the activated olefin of an α,β-unsaturated carbonyl system. rasayanjournal.co.innih.gov

Intramolecular Cyclization and Ring-Opening Mechanisms

The formation and cleavage of the pyran ring in 4H-1-benzopyran derivatives are fundamental transformations. Intramolecular cyclization is a key strategy for synthesizing the benzopyran core.

One prominent pathway involves the intramolecular cyclization of ortho-quinone-methide intermediates. cdnsciencepub.com These reactive species can be generated in situ from phenols and α,β-unsaturated aldehydes; they subsequently undergo an electrocyclization reaction to form the chromene ring system. cdnsciencepub.com A similar strategy employs the photoredox generation of ortho-quinone methides from 2-vinyl phenols, which then undergo conjugate addition and cyclization to yield trifluoromethylated 4H-1-benzopyrans. researchgate.net Another method involves an intramolecular Wittig reaction, where acylphosphoranes formed from O-acylsalicylic acid esters cyclize to afford 4H-1-benzopyran-4-ones. researchgate.net

Ring-opening reactions are often initiated by nucleophilic attack, as discussed previously. The degradation of 4H-1-benzopyran-4-one in alkaline media proceeds through nucleophilic addition of a hydroxide ion at C2, followed by the fission of the pyran ring. researchgate.netrsc.org Computational studies have identified multiple potential pathways and transition states for this ring-opening process, with the energetic favorability depending on the reaction phase (gas vs. aqueous solution). researchgate.netrsc.org Base-promoted ring-opening and subsequent recyclization have also been observed in naphthoquinone derivatives, indicating that this mechanism can be a part of complex tandem reactions. rsc.org

The regioselectivity of cyclization can be influenced by substituents. In the synthesis of chromene derivatives via an intramolecular Rauhut–Currier reaction catalyzed by lithium selenolates, the nature of the substituent at the R2 position determines whether 2H- or 4H-chromenes are formed. nih.gov

Rearrangement Reactions within the 4H-1-Benzopyran Framework (e.g., Oxidative Rearrangement, Dehydrative Rearrangement)

The 4H-1-benzopyran skeleton can undergo various rearrangement reactions, which are instrumental in creating molecular diversity. numberanalytics.com These reactions involve the migration of atoms or groups to form a new structural isomer.

A notable example is the dehydrative rearrangement of chroman-4-ones. Treatment of chroman-4-ones with methanesulfonic acid can generate 3-alkenyl-2-arylchromones. ijrar.org This transformation is initiated by a retro-Michael cleavage of the pyranone ring, followed by dehydration. ijrar.org

Oxidative rearrangements are also documented for this class of compounds. thieme.de For instance, the oxidation of certain 4-hydroxy-2H-1-benzopyran derivatives can lead to rearranged products. thieme.de Another significant rearrangement is the Fries rearrangement, an electrophilic aromatic substitution where an acyl group migrates, for example, to the ortho position of a hydroxyl group under Lewis acid catalysis. mdpi.com This reaction is a key step in the synthesis of acetyl-substituted hydroxy-benzopyranones. mdpi.com

Electrophilic and Radical Reaction Mechanisms

The aromatic benzene (B151609) portion of the 4H-1-benzopyran ring system is susceptible to electrophilic aromatic substitution. The electron-rich nature of the benzopyran ring directs incoming electrophiles, typically to positions 6 and 8. Reactions such as nitration and halogenation can be carried out under standard electrophilic substitution conditions. The formation of an acylium ion (CH₃CO⁺) during Friedel-Crafts acylation is a classic example of an electrophilic attack at the 8-position of a 7-hydroxy-substituted benzopyranone.

The pyran ring itself contains electrophilic centers. The C2 and C4 carbons, as well as the carbonyl carbon in chromones, are susceptible to attack by nucleophiles. researchgate.net Furthermore, the double bond within the pyran ring can participate in reactions. While thermal [2+2] cycloadditions between alkenes are generally forbidden by Frontier Molecular Orbital (FMO) theory, photochemical conditions can facilitate such reactions. ethz.ch

Radical reactions, which involve single electron transfer, represent another class of transformations. ethz.ch For example, a photocatalytic method for synthesizing trifluoromethylated 4H-1-benzopyrans involves a single electron transfer (SET) oxidation step. researchgate.net

Catalyst-Mediated Mechanistic Pathways

Catalysts play a pivotal role in mediating the synthesis and transformation of 4H-1-benzopyran derivatives, often enabling reactions under milder conditions and with higher selectivity.

Metal Catalysis: Palladium catalysts are widely used. For instance, the intramolecular Heck reaction of 4-(2-iodoaryloxymethyl)thiophene-2-carboxaldehydes, catalyzed by palladium in the presence of a phosphine (B1218219) ligand and a base, yields 4H-thieno[3,2-c] researchgate.netbenzopyran derivatives. mathnet.ru Palladium-catalyzed three-component coupling reactions of chromones, allylic acetates, and alcohols proceed via the formation of a benzopyrylium cation intermediate. ijrar.org Other metals like ruthenium, iron, and copper have also been employed. Ruthenium catalysts can facilitate the synthesis of functionalized 4H-chromenes from 1,3-dicarbonyl compounds. iiserpune.ac.in

Acid/Base and Organocatalysis: Both Brønsted and Lewis acids are used to catalyze the formation of the benzopyran ring. iiserpune.ac.in Lewis acids like cerium(III) chloride can promote the multi-component synthesis of 4H-chromene derivatives. iiserpune.ac.in Weak bases are often used as catalysts in Knoevenagel condensations that lead to benzopyran structures. rasayanjournal.co.in Organocatalysts, such as trimethylamine, are effective in mediating Morita-Baylis-Hillman (MBH) reactions where 4H-1-benzopyran-4-one derivatives act as activated alkenes. rsc.org More recently, lithium aryl selenolates have been shown to be efficient nucleophilic catalysts in the intramolecular Rauhut–Currier reaction to form chromenes. nih.gov

Novel Catalytic Systems: Ionic liquids have emerged as green and reusable catalysts. A pyridinium-based ionic liquid, for example, has been successfully used to catalyze the condensation reaction for the synthesis of 2-amino-3-cyano-4-phenyl-7,7-dimethyl-7,8-dihydro-4H-1-benzopyran-5(6H)-ones. Photocatalysis, using visible light to generate reactive intermediates like ortho-quinone methides, provides another modern approach. researchgate.net

Table 1: Examples of Catalyst-Mediated Reactions for 4H-1-Benzopyran Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Ref |

|---|---|---|---|---|

| Intramolecular Heck Cyclization | Pd catalyst, PPh₃, K₂CO₃ | 4-(2-iodoaryloxymethyl)thiophene-2-carboxaldehydes | 4H-Thieno[3,2-c] researchgate.netbenzopyran | mathnet.ru |

| Three-Component Condensation | Pyridinium-based Ionic Liquid | Benzaldehydes, dimedone, dicyanomethane | 2-Amino-3-cyano-4-phenyl-4H-1-benzopyran | |

| Rauhut–Currier Cyclization | Lithium aryl selenolates | Chalcone derivatives | 2H/4H-Chromenes | nih.gov |

| Multi-Component Reaction | Cerium(III) chloride | Aldehydes, β-naphthol, 1,3-dicarbonyls | 4H-Chromene derivatives | iiserpune.ac.in |

| Trifluoromethylation/Cyclization | Photocatalyst (visible light) | 2-Vinyl phenols, Umemoto's reagent | Trifluoromethylated 4H-1-benzopyrans | researchgate.net |

Frontier Molecular Orbital (FMO) Theory in Reaction Mechanism Analysis

Frontier Molecular Orbital (FMO) theory is a powerful computational tool for understanding and predicting the outcomes of chemical reactions, particularly pericyclic and cycloaddition reactions. ethz.chnumberanalytics.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comnumberanalytics.com

In the context of 4H-1-benzopyran chemistry, FMO analysis helps to explain regioselectivity and reaction feasibility. For example, in the Diels-Alder reaction of a chromone (B188151) derivative, FMO theory predicted a HOMO-LUMO controlled reaction. researchgate.net The observed regioselectivity was explained by analyzing the differences in the pz orbital coefficients of the reacting atoms in the HOMO and LUMO. researchgate.net

FMO theory is also used to determine the likely sites for nucleophilic or electrophilic attack. researchgate.net By calculating the HOMO-LUMO energy gap, one can infer the chemical reactivity of a molecule; a smaller gap generally indicates higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) surface analysis, a related computational method, provides a visual representation of charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net These theoretical investigations are crucial for correlating the structural features of 4H-1-benzopyran derivatives with their observed reactivity and for designing new synthetic pathways. researchgate.net

Derivatization and Structural Modification Strategies for 4 Phenyl 4h 1 Benzopyran Scaffold

Functionalization of the Pyran Ring System

The pyran ring of the 4-phenyl-4H-1-benzopyran scaffold offers several sites for functionalization, allowing for the introduction of various substituents and the modulation of the compound's properties. Common reactions targeting the pyran ring include oxidation, reduction, and condensation reactions.

Oxidation of the hydroxyl group at the C4 position can lead to the formation of the corresponding ketone, a 4-chromanone (B43037) derivative. evitachem.com For instance, reagents like potassium permanganate (B83412) or chromium trioxide can be employed for this transformation. Conversely, reduction of the carbonyl group in 4-oxo derivatives using agents such as sodium borohydride (B1222165) or lithium aluminum hydride can yield alcohol derivatives.

The C2-C3 double bond within the pyran ring is also a target for modification. Reduction reactions can saturate this bond, leading to 2,3-dihydro derivatives. smolecule.com Furthermore, the active methylene (B1212753) group adjacent to the oxygen atom can participate in condensation reactions. For example, multicomponent reactions involving aldehydes and malononitrile (B47326) can lead to the formation of fused pyran rings and other complex heterocyclic systems. nih.govencyclopedia.pub The versatility of the pyran ring is further demonstrated by its ability to undergo ring-opening and subsequent cyclization reactions to form functionalized 2H-pyrans. researchgate.netresearchgate.net

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Modification | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Ketone (4-chromanone) | evitachem.com |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohol | |

| Reduction of C=C | - | 2,3-dihydro derivative | smolecule.com |

| Condensation | Aldehydes, Malononitrile | Fused pyran rings | nih.govencyclopedia.pub |

| Ring Opening/Cyclization | - | Functionalized 2H-pyrans | researchgate.netresearchgate.net |

Substitution on the Phenyl Moiety

The phenyl group at the C4 position of the 4H-1-benzopyran scaffold provides a readily accessible site for introducing chemical diversity through electrophilic aromatic substitution reactions. smolecule.comevitachem.com This allows for the incorporation of a wide range of substituents, which can significantly influence the molecule's electronic and steric properties.

Common functional groups introduced onto the phenyl ring include halogens (e.g., bromine, chlorine), nitro groups, and alkyl or alkoxy groups. evitachem.comgoogle.com For example, halogenation can be achieved using reagents like bromine or chlorine in the presence of a suitable catalyst. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. These substituted phenyl derivatives can then serve as precursors for further modifications.

The introduction of hydroxyl groups is also a key strategy. For instance, the synthesis of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones has been reported, where the hydroxyl group on the C2-phenyl ring was found to be crucial for certain biological activities. nih.gov Furthermore, the synthesis of derivatives with methoxy (B1213986) groups at various positions on the phenyl ring has been explored to study structure-activity relationships. mdpi.comontosight.ai The reactivity of the phenyl ring allows for the creation of a vast number of analogues with tailored properties.

| Substituent | Synthetic Method/Reagent | Example Compound Type | Reference |

|---|---|---|---|

| Halogen (Br, Cl) | Bromine/Chlorine with catalyst | Halogenated this compound | evitachem.comgoogle.com |

| Nitro | Nitric acid/Sulfuric acid | Nitro-substituted this compound | google.com |

| Hydroxyl | - | 3-Hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one | nih.gov |

| Methoxy | - | Methoxy-substituted this compound | mdpi.comontosight.ai |

Introduction of Fused Heterocyclic Rings (e.g., Pyrimidine (B1678525), Pyrazole, Isoxazole (B147169), Oxadiazole)

A powerful strategy for expanding the structural diversity and modulating the biological activity of the this compound scaffold is the fusion of additional heterocyclic rings. This approach leads to the formation of complex, polycyclic systems with unique three-dimensional shapes and chemical properties. Commonly fused heterocycles include pyrimidine, pyrazole, isoxazole, and oxadiazole.

The synthesis of these fused systems often involves the reaction of a functionalized benzopyran derivative with a suitable binucleophilic reagent. For instance, 2-amino-4-phenyl-4H-1-benzopyran-3-carbonitriles can be reacted with thiourea (B124793) to yield chromeno[2,3-d]pyrimidin-2-thiones. rasayanjournal.co.in Similarly, pyrazole-fused benzopyrans can be synthesized through various cyclization reactions. mdpi.comresearchgate.netmdpi.com For example, the reaction of (E)-1-(5-methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one with hydrazine (B178648) derivatives can afford 3,4′-bipyrazole systems. researchgate.net

The fusion of an isoxazole ring to the benzopyran-4-one nucleus has also been explored, with different chemical linkers designed to connect the two scaffolds. mdpi.com Furthermore, the synthesis of furo[3,2-c]benzopyran-4-ones, where a furan (B31954) ring is fused to the benzopyran core, has been achieved through various methods, including the condensation of 4-hydroxycoumarin (B602359) with appropriate alkynes. nih.govencyclopedia.pub These strategies highlight the versatility of the benzopyran scaffold in constructing novel, complex heterocyclic architectures.

| Fused Heterocycle | Synthetic Approach | Starting Benzopyran Derivative | Reference |

|---|---|---|---|

| Pyrimidine | Reaction with thiourea | 2-Amino-4-phenyl-4H-1-benzopyran-3-carbonitrile | rasayanjournal.co.in |

| Pyrazole | Reaction with hydrazine derivatives | (E)-1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one | researchgate.net |

| Isoxazole | Conjugation via various linkers | Substituted benzopyran-4-one | mdpi.com |

| Furan | Condensation with alkynes | 4-Hydroxycoumarin | nih.govencyclopedia.pub |

Generation of Chemically Diverse Compound Libraries

The generation of chemically diverse compound libraries based on the this compound scaffold is a key strategy in modern drug discovery and materials science. fortunepublish.comvapourtec.com Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful approaches employed to rapidly generate large numbers of structurally varied compounds. researchgate.netresearchgate.net

These methodologies often utilize solid-phase synthesis techniques, where the benzopyran scaffold is attached to a resin, allowing for the efficient addition and removal of reagents and byproducts. fortunepublish.com By systematically varying the building blocks and reaction pathways, libraries containing hundreds or even thousands of distinct compounds can be constructed. nih.govresearchgate.net For example, a 718-member benzopyran library has been synthesized and analyzed, demonstrating significant molecular diversity. researchgate.net

The design of these libraries often involves computational methods to ensure broad coverage of chemical space. rsc.org Principal component analysis (PCA) can be used to visualize the diversity of a library based on various molecular descriptors. researchgate.net The goal is to create a collection of compounds with a wide range of physicochemical properties, increasing the probability of identifying molecules with desired biological activities or material properties. nih.gov The synthesis of such libraries often involves multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. nih.govencyclopedia.pub

| Approach | Key Features | Example | Reference |

|---|---|---|---|

| Combinatorial Chemistry | Rapid synthesis of large numbers of compounds in parallel. | Screening of libraries with >6 million compounds for antibacterial activity. | fortunepublish.comnih.gov |

| Diversity-Oriented Synthesis (DOS) | Focuses on creating structural diversity to explore new chemical space. | Construction of a 718-member benzopyran library with 11 unique core skeletons. | researchgate.net |

| Solid-Phase Synthesis | Simplifies purification and allows for automation. | Use of resin-bound intermediates for library synthesis. | fortunepublish.com |

| Multicomponent Reactions (MCRs) | Efficient one-pot synthesis of complex molecules. | Three-component synthesis of 4H-pyran derivatives. | nih.govencyclopedia.pub |

Computational Chemistry and Theoretical Characterization of 4 Phenyl 4h 1 Benzopyran Systems

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are pivotal in elucidating the electronic architecture of 4-phenyl-4H-1-benzopyran systems. These computational tools allow for a detailed examination of molecular geometries, energies, and electronic properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of benzopyran derivatives due to its balance of accuracy and computational cost. arabjchem.org The B3LYP functional, combined with basis sets like 6-31+G(d) or 6-311G(d,p), is frequently employed to optimize molecular geometries and predict various properties. rsc.orgtandfonline.com For instance, DFT calculations have been used to study the mechanism of ring-opening reactions in 4H-1-benzopyran-4-one, providing insights into the reaction pathways and transition states. rsc.orgresearchgate.net

Studies on derivatives such as 7-isopropoxy-3-phenyl-4H-1-benzopyran-4-one have utilized DFT to analyze intramolecular interactions and their role in the molecule's stability and potential biological activity. ijopaar.comijopaar.com DFT computations are also instrumental in analyzing vibrational spectra, where calculated frequencies are compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm structural assignments. nih.gov Furthermore, DFT is used to calculate a range of electronic properties, including dipole moments and electronic energies, which are essential for understanding the molecule's behavior in different environments. arabjchem.org

Ab initio and Semi-empirical Methodologies (e.g., HF, MP2, AM1)

While DFT is widely used, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) offer alternative approaches for electronic structure calculations. nih.govlibretexts.org Ab initio methods, by definition, are derived from first principles without the use of experimental data for parameterization. libretexts.org The HF method provides a foundational understanding of the electronic structure, although it does not account for electron correlation. MP2, a post-HF method, incorporates electron correlation and often yields more accurate results, albeit at a higher computational expense. nih.govresearchgate.net For example, ab initio methods have been applied to investigate the conformational analysis of flavone (B191248) (2-phenyl-4H-1-benzopyran-4-one), studying the rotation of the phenyl group relative to the benzopyran core. researchgate.net

Semi-empirical methods, such as AM1 (Austin Model 1), offer a computationally less intensive alternative by using parameters derived from experimental data to simplify calculations. researchgate.netmpg.de These methods are particularly useful for large molecular systems where ab initio and DFT calculations may be prohibitively expensive. libretexts.orgresearchgate.net They have been employed to calculate molecular properties for various biflavonoid compounds. researchgate.net However, their reliance on parameterization means they may be less reliable for systems that differ significantly from the compounds used in their development. libretexts.org

Molecular Orbital Analysis

Molecular orbital analysis is a cornerstone of understanding the chemical reactivity and electronic transitions within this compound systems. It provides a framework for interpreting molecular behavior based on the distribution and energies of the frontier molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electrical transport properties. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, indicating potential for intramolecular charge transfer. ijopaar.comnih.gov For instance, in 7-isopropoxy-3-phenyl-4H-1-benzopyran-4-one, the HOMO is localized on the phenyl ring and the oxygen atoms, while the LUMO is distributed over specific carbon-oxygen and carbon-carbon bonds. ijopaar.com The calculated energy gap for this molecule was found to be -4.67 eV, suggesting good bioactivity and intramolecular charge transfer capabilities. ijopaar.com The energies of these orbitals are typically calculated using DFT methods, and the analysis of their spatial distribution provides insights into the sites of electrophilic and nucleophilic attack. tandfonline.commaterialsciencejournal.org

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one | B3LYP/6-311++G(d,p) | - | - | 4.67 | ijopaar.com |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | - | - | - | materialsciencejournal.org |

| 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) | B3LYP/6-311G(d,p) | -4.64 | -1.89 | 2.75 | sapub.org |

Conceptual DFT for Reactivity Descriptors

The chemical potential, related to electronegativity, indicates the tendency of electrons to escape from a system. researchgate.net Chemical hardness is a measure of the resistance to change in electron distribution, with harder molecules having a larger HOMO-LUMO gap. iucr.org The electrophilicity index quantifies the ability of a species to accept electrons. iucr.org These descriptors are calculated from the energies of the HOMO and LUMO and are used to predict the reactive nature of compounds and to compare the reactivity of different molecules. grafiati.comresearchgate.net For example, a high electrophilicity index suggests a molecule is a good electrophile. iucr.org Local reactivity descriptors, such as Fukui functions and Parr functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comfrontiersin.org

| Compound | Method | Ionization Potential (eV) | Electron Affinity (eV) | Electrophilicity Index (ω) (eV) | Chemical Hardness (η) (eV) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | 7.06 | 2.54 | 5.07 | - | materialsciencejournal.org |

| 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | - | - | - | 3.8711 | 1.9781 | iucr.org |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular interactions, such as hyperconjugation and hydrogen bonding, by analyzing the electron density in terms of localized bonds and lone pairs. This analysis provides a detailed picture of the delocalization of electron density and the stabilizing donor-acceptor interactions within a molecule. researchgate.net

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling serves as a powerful tool to investigate the reactivity and stability of this compound systems. By employing methods like Density Functional Theory (DFT) and ab initio calculations, researchers can map out potential energy surfaces for various chemical transformations. These computational approaches are crucial for identifying transition states (TS), which represent the highest energy point along a reaction coordinate, and for elucidating reaction mechanisms that are otherwise difficult to observe experimentally.

A significant area of study involves the degradation pathways of the benzopyran core. For instance, the mechanism of the ring-opening reaction of the related 4H-1-benzopyran-4-one under alkaline conditions has been investigated using DFT (B3LYP/6-31+G(d)) and ab initio (HF, MP2) methods. rsc.org These studies explore the nucleophilic addition of a hydroxide (B78521) ion to the C2 carbon, followed by the fission of the γ-pyrone ring. rsc.org Calculations have identified multiple potential reaction pathways (Path A, B, and C) and their corresponding transition states (TS1, TS2A, TS2B). rsc.org In the gas phase, the ring-opening step is predicted to be rate-determining. However, when solvent effects are included, the initial hydroxide addition becomes the rate-determining step, which aligns with experimental findings. rsc.org

The general principles of Transition State Theory (TST) provide the framework for these calculations, allowing for the prediction of reaction rate constants from the energetic properties of the reactants and the transition state structure. beilstein-archives.org Advanced methods can even trace the Intrinsic Reaction Coordinate (IRC) to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. beilstein-archives.org Such theoretical models are invaluable for understanding the chemical stability and potential metabolic fate of this compound derivatives.

Conformational Analysis and Energy Minimization

The biological activity and physical properties of this compound derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis, therefore, is a critical component of their theoretical characterization, aiming to identify the most stable spatial arrangements (conformers) and the energy barriers between them.

Computational methods, including molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the conformational landscape of these molecules. fiveable.me Energy minimization is performed using various force fields, such as MMFF94x or AMBER, or more accurate QM methods like DFT. aip.orguah.es For the flavonoid backbone, which is central to many benzopyran derivatives, the goal is to find the lowest energy conformer by optimizing the geometry. aip.orgbohrium.com

Key conformational features include the planarity of the benzopyran ring system and the rotational freedom of the phenyl group at the 4-position. The heterocyclic pyran ring can adopt various conformations, such as a flattened boat-like shape. fiveable.me The orientation of the phenyl substituent relative to the benzopyran core is defined by a crucial torsion angle. nih.gov Energy minimization calculations help determine the preferred orientation, which is often a pseudo-equatorial position to minimize steric hindrance. nih.gov Potential energy surface (PES) scans can be performed by systematically rotating the phenyl ring to calculate the energy barriers, revealing the likelihood of different conformations at ambient temperatures. ethz.ch These studies show that even small energy differences (e.g., < 2 kcal/mol) between conformers can be significant, and the presence of a relatively flat potential energy surface may indicate free rotation of the phenyl group. ethz.ch

Solvent Effects in Computational Simulations (e.g., PCM, CosmoPCM)

Computational simulations of molecular properties are often first performed in the gas phase for simplicity. However, to accurately model real-world chemical and biological systems, it is essential to account for the influence of the solvent. Implicit solvent models are a computationally efficient method for this, representing the solvent as a continuous medium with a defined dielectric constant (ε), rather than modeling individual solvent molecules explicitly. wikipedia.orgnih.gov

The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Screening Model (COSMO), are widely used for this compound and related flavonoid systems. rsc.orgtaylorandfrancis.comresearchgate.net In these models, the solute molecule is placed within a cavity carved out of the solvent continuum. nih.govfaccts.de The solute's electric field polarizes the solvent, which in turn creates a reaction field that acts back on the solute, influencing its electronic structure, geometry, and energy. researchgate.net

These models are critical for accurately predicting reaction pathways and energies. For example, in the study of the alkaline degradation of 4H-1-benzopyran-4-one, applying the PCM and CosmoPCM models was crucial for correctly identifying the rate-determining step in an aqueous solution, reversing the prediction from gas-phase calculations alone. rsc.org The choice of solvent (e.g., water, acetonitrile, DMSO) and its corresponding dielectric constant can significantly impact calculated properties, making these models indispensable for comparing theoretical predictions with experimental data obtained in solution. science.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a prominent in silico technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a this compound derivative) to the active site of another (a receptor, typically a protein). globalresearchonline.net This method is instrumental in drug discovery for identifying potential therapeutic targets and guiding the design of more potent and selective inhibitors.

For this compound systems, docking simulations have been used to explore their potential as anticancer and anti-inflammatory agents. globalresearchonline.net The process involves preparing the 3D structures of both the ligands and the target protein, whose coordinates are often obtained from the Protein Data Bank (PDB). derpharmachemica.comrasayanjournal.co.in Software programs like AutoDock, AutoDock Vina, and Glide (from the Schrödinger Suite) are then used to systematically sample different binding poses of the ligand within the receptor's binding site. globalresearchonline.netderpharmachemica.comresearchgate.net These programs use scoring functions to estimate the binding free energy (reported in kcal/mol), with lower scores typically indicating a more favorable interaction. aip.orgglobalresearchonline.net

Studies have successfully docked benzopyran derivatives into the active sites of various enzymes. For instance, derivatives have been evaluated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and human placental aromatase, a target for breast cancer therapy. derpharmachemica.comresearchgate.netnih.gov These simulations provide valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, thereby explaining the basis of their biological activity. nih.gov

Table 1: Examples of Molecular Docking Studies on Benzopyran Derivatives

| Benzopyran Derivative Class | Target Protein (PDB ID) | Docking Software | Key Finding/Purpose | Citation(s) |

|---|---|---|---|---|

| 2-(3'-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one | Human Placental Aromatase (3EQM) | Schrodinger, AutoDock 4.2 | To identify binding modes and predict anticancer activity. | derpharmachemica.com |

| 4-Phenyl-4H-chromene Analogues | Tubulin (1TUB), Estrogen Receptor (1UOM) | ArgusLab, AutoDock 4.0 | To investigate binding against anticancer targets. | globalresearchonline.net |

| Benzopyran Derivatives | Cyclooxygenase-2 (COX-2) (3LN1, 4COX) | Glide, AutoDock Vina | To predict binding affinity and interactions for anti-inflammatory activity. | researchgate.netnih.govtandfonline.com |

| Benzopyran Analogues | α-Amylase (1HNY), α-Glucosidase (5NN3) | AutoDock Vina | To screen for potential antidiabetic agents. | rasayanjournal.co.in |

Theoretical Analysis of Mesogenic Properties

Certain derivatives of this compound exhibit liquid crystalline (mesogenic) properties, meaning they can exist in a state of matter that has properties between those of a conventional liquid and a solid crystal. wikipedia.org Theoretical models are employed to understand and predict this behavior from a molecular standpoint. The anisotropic, rigid shape of the benzopyran core fused with a phenyl group is a key feature contributing to the formation of liquid crystal phases. wikipedia.orgacs.org

The mesogenic behavior of 3-phenyl-4H-4-[one]-benzopyran derivatives has been analyzed using established theoretical frameworks. acs.orgacs.org McMillan's model, an extension of the Maier-Saupe theory, is used to qualitatively explain the phase diagram, including the transitions between isotropic, nematic, and smectic phases. acs.orgresearcher.life This model considers the orientational ordering of molecules and introduces a parameter to account for the translational ordering characteristic of smectic phases. acs.org

To further investigate the nematic phase in more detail, Kimura's model has been applied. acs.orgacs.org This model enhances the analysis by considering not only the anisotropic dispersion forces but also the ordering that arises from rigid-body repulsive interactions between molecules. acs.org Computational methods are also used to calculate key electronic properties using semiempirical molecular orbital methods like AM1. acs.orgacs.org These calculations reveal that 3-phenyl-4H-4-[one]-benzopyran derivatives tend to have low polarizability but large permanent dipole moments, which are believed to contribute to their higher nematic-isotropic transition temperatures compared to other classes of liquid crystals. acs.org

Table 2: Theoretical Models and Properties in Mesogenic Analysis of Phenyl-Benzopyran Derivatives

| Theoretical Model/Method | Purpose | Key Molecular Properties Analyzed | Findings/Observations | Citation(s) |

|---|---|---|---|---|

| McMillan's Model | To explain the general phase diagram (smectic and nematic phases). | Orientational and translational order parameters. | Reproduces some fundamental features but shows discrepancies, possibly due to ignoring rigid-body repulsion. | acs.orgacs.orgresearcher.life |

| Kimura's Model | To investigate the nematic phase in greater detail. | Anisotropic dispersion forces and rigid-body repulsion. | Helps account for disagreements between McMillan's model and experimental results. | acs.orgacs.org |

| AM1 (Semiempirical MO) | To calculate electronic properties of the molecules. | Polarizability, permanent dipole moment. | Phenyl-benzopyran derivatives show low polarizability and large permanent dipole moments, influencing transition temperatures. | acs.orgacs.org |

Advanced Spectroscopic and X Ray Structural Elucidation of 4 Phenyl 4h 1 Benzopyran Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including the 4-phenyl-4H-1-benzopyran scaffold. Through various NMR experiments, the connectivity and spatial arrangement of atoms within the molecule can be determined.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In derivatives of this compound, the aromatic protons of both the benzopyran ring system and the phenyl substituent typically resonate in the downfield region, generally between δ 6.0 and 8.5 ppm. rsc.orgnih.gov The specific chemical shifts and coupling constants (J values) are influenced by the nature and position of substituents on the rings.

For instance, in 2-amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitrile, the aromatic protons appear as multiplets and doublets between δ 6.21 and 7.36 ppm. rasayanjournal.co.in The methine proton at the C4 position is a key diagnostic signal, often appearing as a singlet around δ 4.66-4.74 ppm. rasayanjournal.co.in The chemical shifts of protons on the benzopyran and phenyl rings can be influenced by the presence of various functional groups.

A representative example of ¹H NMR data for a substituted this compound is shown below:

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |

| Ar-H | 7.93 | dd | 7.3, 2.2 |

| Ar-H | 8.24 | d | 8.9 |

| Ar-H | 7.70 | t | 8.4 |

| Ar-H | 7.55 | dd | 16.8, 7.7 |

| Ar-H | 7.42 | t | 7.5 |

| H-3 | 6.83 | s | |

| Data for 2-phenyl-4H-chromen-4-one (a related structure). rsc.org |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The signals for the carbon atoms in this compound derivatives are spread over a wide chemical shift range. The carbonyl carbon (C4) of the pyranone ring in related flavone (B191248) structures is particularly deshielded, appearing around δ 177-178 ppm. rsc.org Aromatic and olefinic carbons typically resonate in the range of δ 100-165 ppm. rsc.org

For example, in 2-phenyl-4H-chromen-4-one, the ¹³C NMR spectrum shows distinct signals for the various carbon atoms, with the carbonyl carbon at δ 178.39 ppm. rsc.org The chemical shifts are sensitive to substituent effects, which can be used to confirm the position of functional groups on the benzopyran or phenyl rings.

| Carbon Assignment | Chemical Shift (δ ppm) |

| C2 | 163.31 |

| C3 | 107.53 |

| C4 | 178.39 |

| C4a | 123.94 |

| C5 | 125.20 |

| C6 | 125.64 |

| C7 | 133.76 |

| C8 | 118.09 |

| C8a | 156.20 |

| C1' | 131.60 |

| C2'/C6' | 126.24 |

| C3'/C5' | 129.02 |

| C4' | 131.69 |

| Data for 2-phenyl-4H-chromen-4-one (a related structure). rsc.org |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Correlation Spectroscopy via Long-Range Couplings (COLOC), are invaluable for establishing the connectivity between protons and carbons. numberanalytics.comcam.ac.uk

COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. libretexts.org Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule, such as the protons on the phenyl ring and their relationship to the benzopyran system. libretexts.org

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation) : These experiments correlate the chemical shifts of protons with directly attached carbons, providing unambiguous C-H assignments. numberanalytics.comslideshare.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular skeleton, including the connection of the phenyl ring to the benzopyran core and the placement of substituents. numberanalytics.com

13C NMR Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ontosight.ai It also provides structural information through the analysis of fragmentation patterns. researchgate.net For this compound derivatives, techniques like electron ionization (EI) and electrospray ionization (ESI) are commonly employed. researchgate.netnist.gov

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. rasayanjournal.co.in For instance, 2-amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitrile exhibits a molecular ion peak at m/z 264. rasayanjournal.co.in High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum gives clues about the structure. Common fragmentation pathways for chromone (B188151) systems include retro-Diels-Alder reactions and the loss of small molecules like CO. researchgate.net The fragmentation of the phenyl substituent and other side chains can also be observed, aiding in their identification and location.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ontosight.ai In this compound derivatives, characteristic absorption bands can be observed for various functional groups.

For example, in 2-amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitriles, the IR spectrum shows characteristic peaks for the hydroxyl (R-OH) group around 3495 cm⁻¹, the amino (R-NH₂) group at 3332 cm⁻¹, and the nitrile (R-CN) group at 2193 cm⁻¹. rasayanjournal.co.in Aromatic C-C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. rasayanjournal.co.in The presence of a carbonyl group in related flavone structures gives a strong absorption band around 1645 cm⁻¹. rsc.org

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 |

| N-H (amine) | 3300-3500 |

| C≡N (nitrile) | 2210-2260 |

| C=O (ketone in pyranone) | 1630-1660 |

| C=C (aromatic) | 1400-1600 |

| C-O (ether) | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. ijopaar.com The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the conjugated system of the benzopyran and phenyl rings. researchgate.net

The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic rings and the nature of the solvent. researchgate.net For example, the UV-Vis spectrum of 7-isopropoxy-3-phenyl-4H-1-benzopyran-4-one recorded in methanol (B129727) shows specific absorption maxima that can be correlated with theoretical calculations to understand the electronic structure. ijopaar.com Generally, these compounds exhibit strong absorptions in the UV region, which can extend into the visible region depending on the extent of conjugation and the presence of auxochromic groups. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is an indispensable tool for the unambiguous determination of the molecular structure of crystalline solids. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions that dictate the crystal packing. The solid-state structures of numerous this compound derivatives, particularly flavonoids and isoflavonoids, have been extensively studied. researchgate.net

Research has shown that the core benzopyran-4-one ring system is often nearly planar. iucr.org The dihedral angle between this fused ring system and the appended phenyl ring is a key structural parameter. For instance, in the case of 2-(4-Bromophenyl)-6-methyl-4H-1-benzopyran-4-one, the molecule is almost planar, with a root-mean-square deviation from the plane for all non-hydrogen atoms of just 0.036 Å. iucr.org Similarly, another flavone derivative was found to have a dihedral angle of 6.4 (4)° between the benzopyran-4-one group and the phenyl ring. researchgate.net These planar or near-planar conformations are often stabilized by intramolecular interactions, such as C—H⋯O hydrogen bonds, and intermolecular forces, including π–π stacking interactions, which contribute to the formation of layered or ribbon-like structures in the crystal lattice. iucr.org

The crystal structures of several substituted this compound-4-ones have been resolved, revealing how different substitution patterns influence the crystal packing and molecular geometry. For example, the structure of 7-hexyloxy-3-[4′-(3-methylbutyloxy)phenyl]-4H-1-benzopyran-4-one was confirmed by SC-XRD, showing that the elongated alkyloxy chains were fully stretched in the solid phase. tandfonline.com In another study, two polymorphic forms (α and β) of 4′,5-dihydroxy-3,3′,5′,7-tetramethoxy-2-phenyl-4H-1-benzopyran-4-one were identified and characterized, each with a distinct crystal system and unit cell parameters. publish.csiro.au

The detailed crystallographic data obtained from these studies are crucial for correlating structure with observed physical and chemical properties.

Table 1: Crystallographic Data for Selected this compound Derivatives

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Z | Ref |

|---|---|---|---|---|---|---|

| 5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one (Tectochrysin) | C₁₆H₁₂O₄ | Monoclinic | P2₁/c | a=10.128(3) Å, b=15.289(5) Å, c=8.215(4) Å, β=92.39(3)° | 4 | publish.csiro.au |

| 2,5-Dihydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | C₁₆H₁₄O₅ | Monoclinic | P2₁/c | a=12.299(4) Å, b=6.489(3) Å, c=16.579(6) Å, β=90.24(3)° | 4 | publish.csiro.au |

| 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one (Sideroxylin) Monohydrate | C₁₈H₁₆O₅·H₂O | Monoclinic | P2₁/c | a=7.322(1) Å, b=17.014(2) Å, c=12.210(1) Å, β=93.73(1)° | 4 | idecefyn.com.ar |

| 7-Hexyloxy-3-[4'-(3-methylbutyloxy)phenyl]-4H-1-benzopyran-4-one | C₂₇H₃₄O₄ | Triclinic | P-1 | a=6.100(5) Å, b=11.704(10) Å, c=17.082(17) Å, α=80.85(4)°, β=85.56(4)°, γ=72.48(3)° | - | tandfonline.com |

| 2-(4-Bromophenyl)-6-methyl-4H-1-benzopyran-4-one | C₁₆H₁₁BrO₂ | Monoclinic | P2₁/c | a=13.759(3) Å, b=6.873(2) Å, c=13.460(2) Å, β=90.25(3)° | 4 | iucr.org |

| 4′,5-Dihydroxy-3,3′,5′,7-tetramethoxy-2-phenyl-4H-1-benzopyran-4-one (α-phase) | C₁₉H₁₈O₈ | Triclinic | Pī | a=12.663(6) Å, b=9.592(4) Å, c=7.444(4) Å, α=102.48(3)°, β=101.39(4)°, γ=91.72(4)° | 2 | publish.csiro.au |

Circular Dichroism (CD) Spectroscopy for Chiral Benzopyran Derivatives

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration and conformational preferences of chiral molecules in solution. hebmu.edu.cnspark904.nl It measures the differential absorption of left and right circularly polarized light by a chiral chromophore. For chiral this compound derivatives, such as flavanones or pterocarpans, which possess one or more stereogenic centers, CD spectroscopy provides critical structural information that is often inaccessible by other means, especially when single crystals for X-ray analysis cannot be obtained. spark904.nlacs.org

The utility of CD spectroscopy in this context relies on the relationship between the sign of the observed Cotton effects (CEs) in the CD spectrum and the spatial arrangement of atoms around the chromophore. hebmu.edu.cn For many flavonoids, the electronic transitions of the aromatic and heterocyclic rings give rise to characteristic CD bands. For example, in flavanones, the sign of the n → π* Cotton effect, typically observed at higher wavelengths (around 300–340 nm), is often correlated with the absolute configuration at the C-2 position. A positive CE in this region generally indicates a 2R configuration, while a negative CE suggests a 2S configuration. hebmu.edu.cn

The absolute configuration of the entire molecule can be assigned by combining CD data with NMR spectroscopy, which provides the relative configuration of substituents at the chiral centers. hebmu.edu.cn Furthermore, the development of computational methods, particularly Density Functional Theory (DFT), has greatly enhanced the power of CD spectroscopy. acs.org By calculating the theoretical CD spectrum for a molecule of a known configuration and comparing it with the experimental spectrum, the absolute configuration can be determined with a high degree of confidence. acs.orgnih.govresearchgate.net This combined experimental and theoretical approach has been successfully applied to determine the absolute configuration of various complex chiral molecules, including derivatives of the benzopyran scaffold. acs.orgnih.gov

For instance, the absolute configuration of the enantiomers of a sirtuin 2 inhibitor based on a chroman-4-one scaffold was determined by comparing the experimental VCD (Vibrational Circular Dichroism) spectra with DFT-calculated spectra. acs.org This approach provided a definitive assignment of the S-configuration to the (–)-enantiomer. acs.org

Table 2: Application of CD Spectroscopy for Chiral Benzopyran Derivatives

| Compound Type | Chromophore/Transition | Wavelength Range (approx.) | Correlation with Chirality | Ref |

|---|---|---|---|---|

| Flavanones | n → π* (Carbonyl) | 300-340 nm | The sign of the Cotton effect correlates with the configuration at C-2 (e.g., positive CE for 2R). | hebmu.edu.cn |

| Chromans | ¹Lₑ band (Aromatic) | 260-280 nm | The sign of the Cotton effect is related to the helicity of the non-aromatic heterocyclic ring. | hebmu.edu.cn |

| Acyclic 1,3-Dibenzoates | Exciton Coupling | Varies | The sign of the bisignate CD curve indicates the absolute stereochemistry (exciton chirality method). | acs.org |

Structure Activity Relationship Sar Methodologies and Mechanistic Insights for 4h 1 Benzopyran Analogues

Systematic Variation of Substituents and their Impact on Molecular Interactions

The systematic alteration of substituents on the 4-phenyl-4H-1-benzopyran scaffold is a classical and highly effective strategy in SAR studies, yielding crucial information about their molecular interactions. Scientific evidence confirms that the type and placement of substituents on both the benzopyran core and the 4-phenyl ring can profoundly influence biological activity. taylorandfrancis.com

For example, research on 4-aryl-4H-chromene derivatives has underscored the significance of substituents on the aryl ring. The presence and location of methoxy (B1213986) groups on the 4-phenyl ring, for instance, have been identified as critical for activity against specific cancer cell lines, suggesting their involvement in key interactions with the biological target. The introduction of different substituents allows researchers to map the topology of the binding site and pinpoint essential interaction points.

The strategic placement of substituents on the phenyl ring at the 4-position of the benzopyran nucleus is a frequently employed tactic. These modifications, which include the introduction of halogens, alkyl groups, and alkoxy moieties, alter the electronic and steric characteristics of the molecule, consequently affecting its binding affinity for biological targets. For instance, a hydroxyl group can introduce a new hydrogen bond donor/acceptor site, potentially boosting binding affinity, whereas a bulky substituent might cause steric hindrance, diminishing activity.

Studies on 2,3-diaryl-1-benzopyran analogues have shown that while some derivatives like 4H-1-benzopyran-4-one and its 2,3-dihydro counterpart are largely inactive, the introduction of a pyrrolidinoethoxy residue on the 2-phenyl group in the 2H-1-benzopyran series can lead to potent antiestrogen (B12405530) activity. nih.gov This highlights the subtle yet profound impact of substituent choice and placement.

The biological impact of these variations is typically quantified using assays that measure the potency of the compounds. The resulting data are then used to construct SAR models that link specific structural features to the observed biological effects.

Table 1: Interactive Data Table of Substituent Effects on this compound Analogues

| Analogue Type | Substituent | Position | Observed Impact on Molecular Interactions/Activity | Reference |

| 4-Aryl-4H-chromene | Methoxy | Phenyl ring | Critical for antiproliferative activity in certain cancer cell lines. | N/A |

| 2,3-Diaryl-1-benzopyran | Pyrrolidinoethoxy | 2-Phenyl | Confers potent antiestrogen activity. nih.gov | nih.gov |

| 4-Phenylchroman | Carbonyl | Position 1 | Potent at α1A-adrenoreceptors. nih.gov | nih.gov |

| 4-Phenylchroman | cis relationship between 2-side chain and 4-phenyl ring | Associated with optimal α1-adrenoreceptor blocking activity. nih.gov | nih.gov | |

| 3-Hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one | 3-hydroxy-2-(3-hydroxyphenyl) | Critical for PKC-ζ inhibitory activities. nih.gov | nih.gov |

Elucidation of Pharmacophore Features and Binding Requirements

A pharmacophore represents the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. Identifying the pharmacophore for this compound analogues is key to understanding their binding requirements and designing new, more effective molecules.

Pharmacophore models for this class of compounds often include:

Aromatic Rings: The 4-phenyl group and the benzopyran's aromatic ring are typically crucial hydrophobic features that participate in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptors/Donors: The oxygen atom in the pyran ring serves as a key hydrogen bond acceptor. Substituents like hydroxyl or methoxy groups can add more hydrogen bonding sites, which are often vital for strong binding.

Hydrophobic Centers: In addition to the aromatic rings, aliphatic substituents can act as hydrophobic centers, helping to anchor the molecule within the binding pocket.

The spatial arrangement of these features is critical. The rigid benzopyran scaffold maintains a specific orientation of the substituents, which is a primary determinant of binding. The distances and angles between the pharmacophoric elements must be complementary to the amino acid residues in the target protein's binding site.

Studies have revealed that for certain biological activities, a particular substitution pattern is essential. For instance, in a series of 4-aryl-4H-chromenes evaluated for their impact on tubulin polymerization, the presence of a 3,4,5-trimethoxyphenyl group at the 4-position was identified as a critical pharmacophoric feature.

Computational Approaches to SAR (e.g., Binding Energy Analysis, Drug-Likeliness Scoring)

Computational chemistry is a powerful tool in modern drug discovery and plays a vital role in the SAR analysis of this compound analogues. ontosight.ai These methods enable the rapid virtual screening of numerous compounds, helping to prioritize the most promising candidates for synthesis and biological testing. ontosight.ai

Binding Energy Analysis: Molecular docking simulations are employed to predict how a ligand binds to its target protein and to estimate the binding affinity. ijmpronline.com These simulations place the ligand into the protein's binding site and calculate a score that reflects the binding energy. ijmpronline.com By docking a series of analogues, researchers can correlate the calculated binding energies with experimentally observed biological activities. innovareacademics.in For example, a lower (more negative) calculated binding energy for an analogue typically indicates a higher predicted affinity. ijpsjournal.com Docking studies on flavone (B191248) derivatives against COX-2 enzymes have shown binding energies ranging from -5.53 kcal/mol to -7.02 kcal/mol. innovareacademics.in

Drug-Likeliness Scoring: "Drug-likeness" is a qualitative concept used to evaluate a molecule's potential to be an orally active drug. rasayanjournal.co.in Computational models like Lipinski's Rule of Five are used to assess drug-likeness based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. rasayanjournal.co.in These rules help to filter out compounds with unfavorable pharmacokinetic properties. rasayanjournal.co.in For this compound analogues, these scoring functions can guide the design of new compounds that are not only potent but also possess the necessary properties for bioavailability. rasayanjournal.co.in The development of drug-like 2H-benzopyran libraries has been a focus of solid-phase parallel synthesis. mdpi.comnih.gov

Table 2: Illustrative Computational SAR Data for this compound Analogues

| Analogue | Target | Docking Score (kcal/mol) | Lipinski's Rule of Five Violations | Predicted Activity | Reference |

| Flavone Derivatives | COX-2 | -5.53 to -7.02 | N/A | Varies | innovareacademics.in |

| 4-Phenyl-4H-chromene analogue (CS4) | Tubulin | -8.17 | N/A | High | globalresearchonline.net |

| 4-Phenyl-4H-chromene analogue (CS5) | Estrogen Receptor | -6.76 | N/A | High | globalresearchonline.net |

| 2-(4-tert-butylphenyl)-4H-1-benzopyran-4-one (D10) | β1 adrenergic receptor | -11.0 | 0 | High | ijpsjournal.com |

| 7-hydroxycoumarine with 4-phenyl formamide | Alpha-amylase | -9.9 | N/A | High | rasayanjournal.co.in |

Note: The data in this table is illustrative and represents the type of information generated through computational SAR studies.

Mechanistic Studies of Molecular Recognition Events

The ultimate aim of SAR studies is to understand the detailed mechanism of how this compound analogues recognize and bind to their biological targets. This involves identifying the specific non-covalent interactions that stabilize the ligand-protein complex.

Techniques like X-ray crystallography can provide high-resolution images of the binding mode, revealing the precise orientation of the ligand and its key interactions with surrounding amino acid residues. For example, a crystal structure might show the 4-phenyl group nestled in a hydrophobic pocket, while a hydroxyl substituent forms a crucial hydrogen bond with a specific residue.

In cases where crystallographic data is unavailable, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations can confirm the stability of the binding mode predicted by docking and identify key residues involved in binding. These simulations can also offer insights into conformational changes that may occur in the protein upon ligand binding.

For instance, computational docking of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones into the catalytic domain of PKC-ζ revealed that these inhibitors are anchored by a pair of hydrogen bonds between the 3-hydroxyl and 4-keto groups and the backbone groups of specific amino acids. nih.gov The C2-phenyl group occupies a hydrophobic pocket, and a hydroxyl group on this phenyl ring can form a hydrogen bond with other residues. nih.gov Such mechanistic insights are invaluable for the rational design of the next generation of inhibitors, allowing for the creation of new molecules with optimized interactions, leading to enhanced potency and selectivity. acs.org

Photophysical Properties and Their Application in Advanced Materials Research

Absorption and Emission Characteristics of 4H-1-Benzopyran Derivatives

4H-1-benzopyran derivatives, including those with a phenyl substituent, exhibit distinct absorption and emission spectra that are influenced by their molecular structure and the surrounding environment. ontosight.airroij.com These compounds typically possess a highly conjugated aromatic system, which gives rise to intense and characteristic absorption spectra. rroij.com The introduction of various substituents into the benzopyran ring can modulate the electronic absorption and fluorescence spectra, allowing for the fine-tuning of their photophysical properties. grafiati.com

For instance, the introduction of an additional electron-withdrawing group can lead to the creation of merocyanines with important photophysical properties. nih.gov In some 4H-pyran derivatives, the presence of a phenyl group can complicate the absorption spectrum, resulting in multiple maxima. nih.gov The structural features of these molecules, including the pyrimidine (B1678525) ring with π-conjugated systems and various functional groups on the aromatic rings, significantly influence their photophysical properties. grafiati.com

Studies on various 4H-1-benzopyran derivatives have revealed that their absorption and emission characteristics are key to their potential applications. For example, some derivatives exhibit large Stokes shifts, which is the difference between the maximum absorption and maximum emission wavelengths. dntb.gov.ua A large Stokes shift is a desirable property for fluorescent probes as it minimizes self-quenching and improves detection sensitivity. dntb.gov.ua

Table 1: Absorption and Emission Data for Select 4H-1-Benzopyran Derivatives

| Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|

| (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one | Varied | 334–363 | - | - | nih.gov |

| 2,6-bis((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one | Varied | 300–304, 378–408 | - | - | nih.gov |

| (tert-butyl)-6-(2-(dimethylamino)vinyl)-4H-pyran-4-one | Varied | Similar to above | - | - | nih.gov |

| Derivative with phenyl group | - | 380 | - | 147 | nih.gov |

| p-dimethylaminostyryl derivative | - | Multiple maxima | 572 | 204 | nih.gov |

| M-3 | DMSO | 518 | 719 | 201 | mdpi.comresearchgate.net |

| M-3 | Ethyl Acetate | 492 | 658 | 166 | researchgate.net |

| M-3 | Dichloromethane | 501 | 668 | 167 | researchgate.net |

| M-3 | Ethanol | 500 | 693 | 193 | researchgate.net |

| M-3 | Methanol (B129727) | 497 | 696 | 199 | researchgate.net |

| M-3 | Acetonitrile | 495 | 698 | 203 | researchgate.net |

| M-3 | Water | 479 | 784 | 305 | researchgate.net |

| M-3 | PBS | 487 | 774 | 287 | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

Solvatochromic Behavior Studies

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a prominent feature of many 4H-1-benzopyran derivatives. nih.govrsc.org This phenomenon arises from the differential solvation of the ground and excited states of the molecule, which is influenced by the polarity of the solvent. rsc.org The solvatochromic behavior of these compounds provides valuable insights into their electronic structure and their interactions with the surrounding medium.

For example, enamino-substituted 4-pyrones have been found to exhibit solvatochromism, with a significant increase in fluorescence intensity in alcoholic solvents. nih.gov In some tetraaryl-4H-pyran derivatives, those containing strong electron-donating groups show red-shifted solvatochromic activity in solvents with increasing polarity, which is attributed to intramolecular charge transfer (ICT). rsc.org The study of solvatochromic behavior is crucial for designing fluorescent probes that are sensitive to their local environment. researchgate.net

Synthesized benzopyran pyrimidines have displayed solvatochromic characteristics in various organic solvents due to the presence of multiple substituted functional groups. grafiati.com The absorption maximum of some derivatives is red-shifted with increasing solvent polarity. mdpi.org

Quantum Yield Determination and Lifetime Measurements

The fluorescence quantum yield (QY) and excited-state lifetime are critical parameters that quantify the efficiency and dynamics of the emission process of a fluorophore. thermofisher.com The quantum yield represents the ratio of photons emitted to photons absorbed, and a high QY is often desirable for bright fluorescent probes. dntb.gov.ua The lifetime of the excited state provides information about the time a molecule spends in the excited state before returning to the ground state. mdpi.com

Several studies have focused on determining the quantum yields and lifetimes of 4H-1-benzopyran derivatives. dntb.gov.uamdpi.com For instance, certain conjugated 4-pyrone structures have demonstrated good quantum yields of up to 28%. dntb.gov.ua A series of novel fluorescent 4H-1-benzopyrans were developed with a compact donor-acceptor-donor architecture, and some of these compounds exhibited superior quantum yields in hydrophobic environments. mdpi.com

Fluorescence lifetime measurements of a specific 4H-1-benzopyran derivative, M-3, showed an increase from 0.2 ns to 0.9 ns with increasing solvent polarity. mdpi.com This was explained by the stabilization of the twisted intramolecular charge transfer (TICT) state in more polar media. mdpi.com The presence of bovine serum albumin (BSA) was found to increase the fluorescence lifetime of M-3 fivefold compared to organic solvents, indicating a strong binding interaction. mdpi.com

Table 2: Quantum Yield and Lifetime Data for a 4H-1-Benzopyran Derivative (M-3)

| Solvent/Condition | Quantum Yield (QEin) | Fluorescence Lifetime (ns) | Reference |

|---|---|---|---|

| Ethyl Acetate | 0.0411 | - | researchgate.net |

| Dichloromethane | 0.0528 | - | researchgate.net |

| Ethanol | 0.0457 | - | researchgate.net |

| Methanol | 0.0171 | - | researchgate.net |

| Acetonitrile | 0.0306 | - | researchgate.net |

| DMSO | 0.0516 | - | researchgate.net |

| Water | - | 0.2 | mdpi.com |

| PBS | - | - | mdpi.com |

| Acetonitrile | - | - | mdpi.com |

| Methanol | - | - | mdpi.com |

| Ethanol | - | - | mdpi.com |

| Ethyl Acetate | - | - | mdpi.com |

| Dichloromethane | - | 0.9 | mdpi.com |

| In 3% BSA | - | Increased 5-fold | mdpi.com |

This table is interactive and allows for sorting and filtering of data.

Design and Development of Fluorescent Probes and Luminophores

The favorable photophysical properties of 4-phenyl-4H-1-benzopyran and its derivatives make them excellent candidates for the design and development of fluorescent probes and luminophores for various applications. dntb.gov.uaacs.org These materials can be engineered to respond to specific analytes or environmental changes, making them useful in biological imaging, sensing, and diagnostics. acs.orgresearchgate.net

The development of fluorescent probes often involves the rational design of molecules with specific recognition units that can interact with the target analyte, leading to a change in the fluorescence signal. acs.org For example, a series of novel fluorescent 4H-1-benzopyrans were designed as near-infrared fluorescent molecules. mdpi.com One of these compounds, M-3, was found to easily enter the cell nucleus and bind to proteins, suggesting its potential for optical imaging. mdpi.com

Furthermore, the aggregation-induced emission (AIE) phenomenon, where non-emissive molecules become highly fluorescent upon aggregation, has been explored in tetraaryl-4H-pyran derivatives. rsc.org This property is particularly useful for developing "turn-on" fluorescent probes. rsc.org The versatility of the 4H-1-benzopyran scaffold allows for the creation of a wide range of fluorescent materials with tailored properties for specific applications in advanced materials research. dntb.gov.ua

Q & A

Q. What are the common synthetic routes for 4-Phenyl-4H-1-benzopyran in academic research?

- Methodological Answer : The synthesis of this compound typically involves cyclocondensation or coupling reactions. For example, Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes under basic conditions (e.g., lithium hydroxide in THF) can yield chromene derivatives. Alternatively, Suzuki-Miyaura coupling may introduce aryl groups to the benzopyran core. Reaction optimization often includes controlling temperature, catalyst loading (e.g., Pd catalysts for coupling), and purification via recrystallization .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ring structure. For example, ¹H NMR can distinguish between protons on the phenyl and pyran rings based on coupling patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like carbonyls. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety precautions are essential when handling this compound derivatives?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation to avoid inhalation of dust/volatiles. In case of skin contact, wash immediately with water and consult a physician. Store compounds in airtight containers away from incompatible materials (e.g., strong oxidizers). Refer to Safety Data Sheets (SDS) for specific toxicity profiles (e.g., acute oral toxicity, skin irritation) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying catalytic conditions?

- Methodological Answer : Systematic optimization involves screening catalysts (e.g., acidic vs. basic conditions), solvents (polar aprotic vs. non-polar), and reaction times. For example, using K₂CO₃ as a base in DMF may enhance cyclization efficiency. Monitoring reaction progress via TLC or HPLC helps identify optimal termination points. Post-synthetic purification via column chromatography or recrystallization improves yield and purity .

Q. What strategies address contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validate conflicting data using complementary techniques:

- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

- Re-run spectra in different solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Check for impurities via melting point analysis or HPLC. Contradictions may arise from tautomerism or dynamic equilibria, requiring temperature-dependent studies .

Q. How does the substitution pattern on the benzopyran core influence its reactivity in Diels-Alder reactions?

- Methodological Answer : Electron-donating groups (e.g., -OCH₃) at the 7-position increase electron density on the dienophilic carbonyl, enhancing reactivity. Conversely, bulky substituents (e.g., -Ph at C4) may sterically hinder cycloaddition. Computational modeling (e.g., frontier molecular orbital analysis) predicts regioselectivity. Experimental validation involves synthesizing substituted analogs and comparing reaction rates .

Q. What methodologies validate the purity of this compound derivatives post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic methods:

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Introduce substituents at key positions (C2, C3, C7) to modulate electronic and steric effects. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.